molecular formula C8H9NO3 B586604 (3-Acetyl-1H-pyrrol-2-yl)acetic acid CAS No. 153602-58-5

(3-Acetyl-1H-pyrrol-2-yl)acetic acid

Cat. No.: B586604
CAS No.: 153602-58-5
M. Wt: 167.164
InChI Key: ZNSVTHHYFYCGCQ-UHFFFAOYSA-N
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Description

(3-Acetyl-1H-pyrrol-2-yl)acetic acid is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of an acetyl group at the third position and an acetic acid moiety at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetyl-1H-pyrrol-2-yl)acetic acid typically involves the condensation of pyrrole derivatives with acetic acid derivatives. One common method involves the reaction of 3-acetylpyrrole with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the acetyl group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted pyrroles.

Scientific Research Applications

(3-Acetyl-1H-pyrrol-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit activity against various diseases.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Acetyl-1H-pyrrol-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetyl group can undergo enzymatic hydrolysis, releasing acetic acid and the active pyrrole derivative. This interaction can modulate various biochemical processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

    (3-Acetyl-1H-indol-2-yl)acetic acid: Similar structure but with an indole ring instead of a pyrrole ring.

    (3-Acetyl-1H-pyrrol-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.

    (3-Acetyl-1H-pyrrol-2-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of an acetic acid moiety.

Uniqueness: (3-Acetyl-1H-pyrrol-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an acetyl group and an acetic acid moiety on the pyrrole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-acetyl-1H-pyrrol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(10)6-2-3-9-7(6)4-8(11)12/h2-3,9H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSVTHHYFYCGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665908
Record name (3-Acetyl-1H-pyrrol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153602-58-5
Record name (3-Acetyl-1H-pyrrol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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